N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Description
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a benzamide derivative featuring a thiazole ring substituted with a 2,5-dichlorothiophen-3-yl group. Its synthesis likely involves coupling 2,6-difluorobenzoic acid with a thiazole-2-amine precursor under activating conditions, analogous to methods described in .
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F2N2OS2/c15-10-4-6(12(16)23-10)9-5-22-14(19-9)20-13(21)11-7(17)2-1-3-8(11)18/h1-5H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICCETGZMUUXIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring.
Introduction of the Dichlorothiophene Group: The dichlorothiophene moiety is introduced through a substitution reaction, often using chlorinating agents.
Coupling with Difluorobenzamide: The final step involves coupling the thiazole-dichlorothiophene intermediate with difluorobenzamide under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide (Compound 5)
Key Differences :
- Substituent : The thiazole ring is substituted with a 3,4-dichlorophenyl group instead of 2,5-dichlorothiophen-3-yl.
- Synthesis : Prepared via HATU/DIPEA-mediated coupling (22% yield), suggesting steric or electronic challenges in the reaction .
- Activity : Acts as a c-Abl kinase activator, implying that the target compound’s thiophene moiety may alter kinase selectivity or potency due to differences in aromaticity and electron density.
Flufenoxuron
Key Differences :
- Structure: Features a 2-chloro-4-(trifluoromethyl)phenoxy group instead of the dichlorothiophene-thiazole system.
- Activity: A benzamide insecticide (ISO name: flufenoxuron) targeting chitin synthesis in pests . The target compound’s thiophene-thiazole core may confer distinct pesticidal properties or off-target effects due to enhanced lipophilicity.
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Key Differences :
- Substituent : Contains a 4-ethoxyphenyl group, introducing polarity via the ethoxy moiety.
- Physicochemical Properties: Higher molecular weight (360.38 g/mol vs.
Thiadiazole-Based Analogs
Example : N1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide.
- Heterocycle : Replaces thiazole with a 1,3,4-thiadiazole ring.
- Substituents : Trifluoromethyl and methoxy groups may enhance metabolic stability compared to chlorine substituents .
Structural and Spectral Analysis
- IR Spectroscopy : In analogs, C=S stretching (1243–1258 cm⁻¹) and NH vibrations (3150–3414 cm⁻¹) confirm tautomeric states and functional groups . The absence of C=O bands in triazole derivatives (e.g., 1663–1682 cm⁻¹) highlights structural distinctions relevant to the target compound’s characterization .
- Synthetic Routes : and emphasize the role of sodium hydroxide-mediated cyclization and coupling reagents (e.g., HATU), which are likely applicable to the target compound’s synthesis .
Tabulated Comparison
Implications of Substituent Variations
- Aromaticity: Thiophene’s lower aromaticity vs. benzene (in flufenoxuron) may influence π-π stacking interactions in enzyme binding pockets.
- Solubility and Bioavailability : Ethoxy groups () improve aqueous solubility, whereas dichlorothiophene may enhance membrane permeability .
Biological Activity
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Structural Characteristics
The compound features a dual-ring system comprising a thiazole and a thiophene ring, which enhances its electronic properties and reactivity. The presence of dichlorine substituents on the thiophene ring and difluorobenzamide moiety contributes to its potential biological activity by influencing molecular interactions within biological systems.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiazole and thiophene rings have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in the inflammatory response. This is particularly relevant in the context of chronic inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that the compound could act as an anticancer agent by inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Pharmacological Profile
The pharmacological profile of this compound includes:
| Property | Value |
|---|---|
| Molecular Formula | C13H8Cl2F2N2S |
| Molecular Weight | 327.18 g/mol |
| Solubility | Soluble in DMSO |
| Bioavailability | Moderate |
| Toxicity | Non-toxic in Ames test |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Activity : A study published in MDPI evaluated the antimicrobial efficacy of various thiazole derivatives against S. aureus. The results indicated that modifications to the thiazole ring significantly enhanced antimicrobial potency .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involved induction of apoptosis via the mitochondrial pathway .
- Inflammation Modulation : Research highlighted the compound's ability to inhibit pro-inflammatory cytokines in human macrophages, suggesting potential for therapeutic use in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
